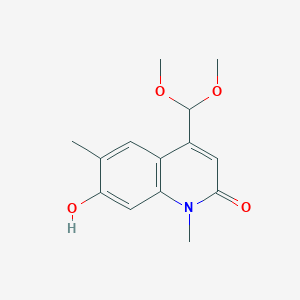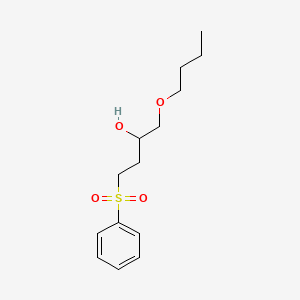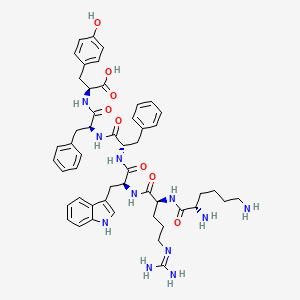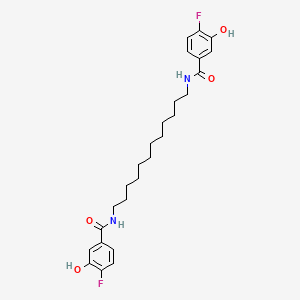methanide CAS No. 830326-21-1](/img/structure/B14208663.png)
Lithium [(E)-(3,3-dimethylbutan-2-ylidene)amino](pyridin-4-yl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide is a complex organolithium compound It features a lithium ion coordinated to a methanide group, which is further substituted with a pyridin-4-yl group and an (E)-(3,3-dimethylbutan-2-ylidene)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide typically involves the reaction of a lithium reagent with a suitable precursor. One common method is the reaction of lithium pyridin-4-ylmethanide with (E)-(3,3-dimethylbutan-2-ylidene)amine under anhydrous conditions. The reaction is usually carried out in a non-polar solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The lithium ion can be substituted with other metal ions or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-ylmethanone derivatives, while reduction could produce pyridin-4-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide involves its interaction with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic addition and substitution. The compound’s unique structure allows it to participate in complex reaction pathways, influencing the reactivity and stability of the intermediates formed.
Comparación Con Compuestos Similares
Similar Compounds
Lithium pyridin-4-ylmethanide: A simpler analog without the (E)-(3,3-dimethylbutan-2-ylidene)amino group.
Lithium [(E)-(3,3-dimethylbutan-2-ylidene)amino]methanide: Lacks the pyridin-4-yl group.
Uniqueness
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide is unique due to the presence of both the pyridin-4-yl and (E)-(3,3-dimethylbutan-2-ylidene)amino groups. This dual functionality enhances its reactivity and allows for more diverse applications compared to its simpler analogs.
Propiedades
Número CAS |
830326-21-1 |
|---|---|
Fórmula molecular |
C12H17LiN2 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
lithium;3,3-dimethyl-N-(pyridin-4-ylmethyl)butan-2-imine |
InChI |
InChI=1S/C12H17N2.Li/c1-10(12(2,3)4)14-9-11-5-7-13-8-6-11;/h5-9H,1-4H3;/q-1;+1 |
Clave InChI |
ZIPYJIZBLLBRGF-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(=N[CH-]C1=CC=NC=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)


![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)

![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

